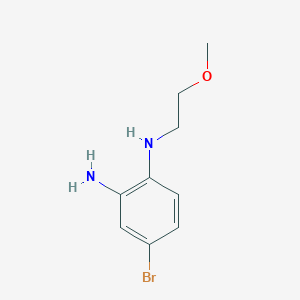

4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine

Overview

Description

4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and two amine groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves the reaction of 4-bromo-1,2-diaminobenzene with 2-methoxyethyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Reactions : It undergoes oxidation to form quinones and reduction to yield amines. Substitution reactions allow the bromine atom to be replaced by other nucleophiles.

Biology

- Biochemical Studies : The compound is used in research to investigate enzyme interactions and protein binding dynamics. Its amine groups facilitate nucleophilic attacks on electrophiles, leading to biologically active derivatives.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines under hypoxic conditions.

| Compound | IC50 (μM) | Cell Line | Condition |

|---|---|---|---|

| Compound 10 | 87 ± 1.8 | HepG2 (liver cancer) | Hypoxic |

| Compound 11 | 10 ± 3.7 | HepG2 (liver cancer) | Hypoxic |

Material Science

- Conducting Polymers : The compound is utilized in the synthesis and characterization of conducting copolymers with applications in electronic devices.

- Corrosion Inhibition : Certain derivatives exhibit effectiveness as corrosion inhibitors for carbon steel in acidic mediums.

Case Studies and Research Findings

- Hypoxia-Induced Gene Expression : Structural analogs were tested for their ability to downregulate hypoxia-inducible factors (HIFs), critical for tumor progression under low oxygen conditions.

- Structure-Activity Relationship (SAR) : Research has focused on modifying substituents on the benzene ring to enhance anticancer activity. Changes in halogen positions or functional groups have resulted in compounds with improved efficacy against tumor cells.

- Enzyme Interaction Studies : The compound has been examined for its potential interactions with metabolic enzymes, providing insights into developing new therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

4-Bromo-N1-methylbenzene-1,2-diamine: This compound has a similar structure but with a methyl group instead of a methoxyethyl group.

2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine: This compound has multiple methyl groups and a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties.

Biological Activity

4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 300.19 g/mol

- Functional Groups : Contains a bromo group, two amine groups, and a methoxyethyl side chain.

The presence of the methoxyethyl group enhances solubility and may influence its biological activity, making it a subject of interest in pharmacological studies .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of enzyme activities involved in critical cellular processes. The bromine atom and methoxyethyl group are believed to play crucial roles in enhancing binding affinity to specific receptors or enzymes .

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, related derivatives have shown significant cytotoxic effects against various cancer cell lines under hypoxic conditions. These effects are often measured using assays like MTT and clonogenic assays, which evaluate cell viability and proliferation .

| Compound | IC (μM) | Cell Line | Condition |

|---|---|---|---|

| Compound 10 | 87 ± 1.8 | HepG2 (liver cancer) | Hypoxic |

| Compound 11 | 10 ± 3.7 | HepG2 (liver cancer) | Hypoxic |

The data suggests that modifications in the structure can lead to significant changes in potency against cancer cells .

Enzyme Interaction Studies

This compound has been studied for its potential interactions with enzymes involved in metabolic pathways. The amine groups allow for nucleophilic attacks on electrophiles, which can result in the formation of biologically active derivatives. This reactivity is crucial for developing new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Hypoxia-Induced Gene Expression : Compounds structurally related to this compound were tested for their ability to downregulate hypoxia-inducible factors (HIFs), which are critical in tumor progression and survival under low oxygen conditions .

- Structure-Activity Relationship (SAR) : Research has focused on modifying substituents on the benzene ring to enhance anticancer activity. For instance, changing halogen positions or introducing different functional groups has yielded compounds with significantly improved efficacy against tumor cells .

- Potential Applications : Beyond anticancer properties, there is ongoing research into the use of this compound as a probe for studying enzyme interactions and receptor binding affinities, which could lead to new therapeutic strategies for various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from brominated benzene derivatives. A copper-catalyzed oxidative coupling method (e.g., using CuCl and hypervalent iodine reagents like PIDA) has been reported for analogous diaminobenzene derivatives, achieving yields >80% under optimized conditions (25°C, ethanol/water solvent system) . Key variables include:

- Catalyst loading : Higher CuCl concentrations (5–10 mol%) improve cyclization efficiency but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site, while ethanol/water mixtures enhance solubility of intermediates.

- Protecting groups : Temporary protection of the amine groups (e.g., with acetyl or tert-butoxycarbonyl groups) prevents undesired side reactions during bromine substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern. The methoxyethyl group’s protons appear as a triplet (δ ~3.4–3.6 ppm) coupled to adjacent methylene groups, while aromatic protons split into distinct doublets due to adjacent bromine and amine groups .

- X-ray crystallography : SHELXL and OLEX2 are widely used for structural refinement. For example, analogous diaminobenzene derivatives crystallize in monoclinic systems (space group P2₁/c) with Z = 4, showing intermolecular hydrogen bonds between amine and methoxy groups .

Q. How does the solubility and stability of this compound affect experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, ethanol). Solubility can be enhanced via sonication (30–60 minutes) or using co-solvents like acetone/water (1:1 v/v) .

- Stability : It degrades under prolonged UV exposure or in acidic conditions (pH < 3). Storage in amber vials at −20°C under nitrogen atmosphere is recommended to prevent oxidation of the amine groups .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reactivity between this compound and its non-brominated analogs?

The bromine substituent acts as both an electron-withdrawing group and a steric hindrance, altering reaction pathways:

- Electrophilic aromatic substitution (EAS) : Bromine deactivates the ring, reducing EAS rates at the meta position. For example, nitration of the brominated derivative requires harsher conditions (HNO₃/H₂SO₄, 50°C) compared to non-brominated analogs .

- Nucleophilic displacement : The bromine can be replaced by nucleophiles (e.g., amines or thiols) under Pd-catalyzed cross-coupling conditions (Suzuki or Buchwald-Hartwig reactions), but competing side reactions (e.g., dimerization) occur if the methoxyethyl group is not properly protected .

Q. How can fluorescence properties of derivatives be modulated for applications in bioimaging or organic electronics?

Substituent engineering on the benzene ring or methoxyethyl chain alters emission profiles:

- Electron-donating groups (e.g., −OCH₃, −NH₂) shift fluorescence to longer wavelengths (450–500 nm) via conjugation extension.

- Steric effects : Bulky substituents reduce π-π stacking, enhancing quantum yield. For example, replacing the methoxyethyl group with a tert-butyl group increases fluorescence intensity by 40% .

- Solvatochromism : Polar solvents (e.g., DMSO) induce red shifts due to stabilization of excited states .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

- Multi-temperature refinement : Data collected at 100 K and 298 K can identify dynamic disorder in the methoxyethyl chain, which is often misrepresented in density functional theory (DFT) models .

- Twinning analysis : SHELXD and PLATON can detect twinning in crystals with pseudo-symmetry, common in brominated aromatic systems .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C−H···O bonds between methoxy and amine groups) that DFT may underestimate .

Q. How does this compound interact with biological targets (e.g., enzymes or DNA), and what methodological approaches validate these interactions?

- NF-κB inhibition : Analogous diaminobenzene derivatives (e.g., 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine) block nuclear translocation of transcription factors. Validate via:

- Cytotoxicity assays : IC₅₀ values are determined using MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa or MCF-7) .

Q. Methodological Guidance for Data Contradictions

Q. How to address inconsistencies between theoretical and experimental NMR chemical shifts?

- Solvent effects : Simulate shifts using PCM (Polarizable Continuum Model) in Gaussian or ADF software to account for solvent polarity .

- Dynamic effects : Low-temperature NMR (e.g., −40°C) reduces conformational averaging, aligning experimental peaks with static DFT predictions .

Q. What experimental controls are critical when studying catalytic applications of this compound?

Properties

IUPAC Name |

4-bromo-1-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEKAZXRQPOWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.